molecular formula C18H20N4O3S B3001819 N-(3-acetamidophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide CAS No. 933203-68-0

N-(3-acetamidophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide

Cat. No.: B3001819
CAS No.: 933203-68-0
M. Wt: 372.44
InChI Key: XUUPSKWESRTCTK-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a sulfur-containing acetamide derivative featuring a hexahydroquinazolinone core linked via a thioether bridge to an acetamide group substituted with a 3-acetamidophenyl moiety. This compound belongs to a broader class of sulfanyl acetamides, which are of significant interest in medicinal chemistry due to their diverse biological activities, including enzyme inhibition, antimicrobial effects, and anti-inflammatory properties . Its structural complexity, characterized by the partially saturated quinazolinone ring and sulfanyl-acetamide linkage, positions it as a candidate for targeted therapeutic applications, particularly in oncology and infectious diseases.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-11(23)19-12-5-4-6-13(9-12)20-16(24)10-26-17-14-7-2-3-8-15(14)21-18(25)22-17/h4-6,9H,2-3,7-8,10H2,1H3,(H,19,23)(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUPSKWESRTCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor of the quinazolinone.

    Attachment of the Acetamidophenyl Group: The final step involves the acylation of the intermediate compound with 3-acetamidophenyl acetic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The acetamidophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Halogenated or nitrated derivatives of the acetamidophenyl group.

Scientific Research Applications

N-(3-acetamidophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The sulfanyl group may facilitate binding through thiol-disulfide exchange reactions, while the acetamidophenyl group can enhance the compound’s affinity for its targets.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:

  • Core Heterocycles: The hexahydroquinazolinone moiety distinguishes it from simpler pyrimidine or triazole-based analogs (e.g., compounds in and ).
  • Sulfanyl-Acetamide Linkage: The thioether bridge (R–S–CH2–CO–NH–R') is conserved across multiple analogs (e.g., ), but substituents on the acetamide nitrogen vary significantly. For example: N-(3-acetamidophenyl): Introduces hydrogen-bonding capacity via the acetamide group, contrasting with halogenated (e.g., 4-fluorophenyl in ) or bulky aromatic substituents (e.g., trifluoromethylphenyl in ) . Hexahydroquinazolinone vs. Pyrimidinone: Compared to 4,6-diaminopyrimidin-2-yl derivatives (), the hexahydroquinazolinone lacks aromaticity, which may reduce π-π stacking interactions but improve solubility .
Table 1: Structural Comparison of Sulfanyl Acetamides
Compound Core Structure Acetamide Substituent Key Functional Groups Reference ID
Target Compound Hexahydroquinazolinone 3-Acetamidophenyl –NHCOCH3, –S–CH2–CO–NH–
N-(4-fluorophenyl) analog (MMP-9 inhibitor) Pyrimidinone 4-Fluorophenyl –F, –S–CH2–CO–NH–
N-(2-iodophenyl) (Compound 19) 1,2,3-Triazole 2-Iodophenyl –I, –S–CH2–CO–NH–
N-(4-chlorophenyl) () 4,6-Diaminopyrimidine 4-Chlorophenyl –Cl, –NH2, –S–CH2–CO–NH–

Enzyme Inhibition:

  • MMP-9 Inhibition: The target compound’s hexahydroquinazolinone core is structurally related to N-(4-fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide (), which exhibits a KD of 320 nM for MMP-9 inhibition.
  • Antimicrobial Activity: Thioacetamide-triazole derivatives () show MIC values of 8–32 µg/mL against E. coli. The target compound’s hexahydroquinazolinone may offer broader-spectrum activity due to increased membrane permeability from the saturated ring .

Anti-inflammatory Effects:

  • Anti-Exudative Activity: 2-[(4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl]-N-acetamides () demonstrate comparable efficacy to diclofenac sodium (8 mg/kg). The target compound’s acetamidophenyl group may synergize with the sulfanyl moiety to enhance anti-inflammatory effects .

Biological Activity

N-(3-acetamidophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinazolinone core linked to an acetamidophenyl group through a thioether bond. The molecular formula is C23H24N4O3SC_{23}H_{24}N_{4}O_{3}S with a molecular weight of 448.52 g/mol. The compound's structure is critical for its biological activity as it influences interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The quinazolinone moiety is known for its ability to inhibit various enzymes by mimicking substrate transition states. This property makes it a candidate for targeting enzymes involved in cancer and inflammatory pathways.
  • Receptor Binding : The acetamidophenyl group may enhance binding affinity through hydrogen bonding with receptor sites. This interaction can modulate receptor activity and downstream signaling pathways.
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activities, which can protect cells from oxidative stress and contribute to their therapeutic effects.

Anticancer Activity

Research has shown that derivatives of quinazolinones exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (μM)Reference
HCT116 (Colon Cancer)3.29
MCF-7 (Breast Cancer)10.0
H460 (Lung Cancer)10.0

These values indicate the concentration required to inhibit cell growth by 50%. The compound's structural features likely contribute to its potency against these cell lines.

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting antimicrobial activity:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL

This antimicrobial potential highlights the versatility of the compound in combating various pathogens.

Case Studies and Research Findings

  • Study on Anticancer Mechanisms : A study investigated the effects of this compound on cell cycle progression in cancer cells. The results indicated that treatment led to G1 phase arrest and induced apoptosis through caspase activation pathways.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. Histological examinations revealed decreased proliferation markers in treated tissues.
  • Structure-Activity Relationship (SAR) : Research focused on modifying the sulfur-containing linker has shown that variations can significantly enhance or reduce biological activity. For example, replacing the sulfur atom with a seleno or thioether linkage affected enzyme inhibition profiles and cytotoxicity.

Q & A

Q. How can researchers optimize the synthesis of N-(3-acetamidophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide?

Methodological Answer:

  • Key Steps :
    • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during sulfanyl-acetamide coupling .
    • Catalyst Screening : Test Pd-based catalysts for cross-coupling reactions involving the hexahydroquinazolinone core.
    • Temperature Control : Optimize stepwise heating (e.g., 60°C for acetamide activation, 100°C for cyclization).
  • Design of Experiments (DoE) : Apply fractional factorial designs to identify critical parameters (e.g., molar ratios, reaction time) . Example table:
ParameterRange TestedOptimal Value
Solvent (DMF vol%)20–80%50%
Catalyst Loading1–5 mol%3 mol%
Reaction Time6–24 hrs12 hrs

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify acetamide protons (δ 2.1–2.3 ppm) and hexahydroquinazolinone NH (δ 8.5–9.0 ppm).
    • ¹³C NMR : Confirm carbonyl groups (C=O at ~170 ppm) and aromatic carbons .
  • Mass Spectrometry (HRMS) : Use ESI+ mode to detect [M+H]⁺ peaks and verify molecular formula (e.g., C₁₉H₂₂N₄O₃S requires m/z 398.14) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • Ventilation : Use fume hoods to avoid inhalation of acetamide derivatives .
    • PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
  • Emergency Procedures :
    • Spill Management : Neutralize with activated charcoal; avoid aqueous solutions to prevent sulfanyl-group hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfanyl-acetamide moiety in this compound?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Use DFT (e.g., B3LYP/6-31G*) to map electron density on sulfur atoms, predicting nucleophilic attack sites .
    • Simulate reaction pathways for sulfanyl-group substitution using transition-state analysis.
  • Software Tools : Gaussian 16 or ORCA for energy minimization; VMD for visualization .

Q. How should researchers resolve contradictions in bioactivity data across experimental models?

Methodological Answer:

  • Data Triangulation :
    • In Vitro vs. In Vivo : Normalize activity using dose-response curves (e.g., IC₅₀ values) to account for metabolic differences.
    • Statistical Analysis : Apply ANOVA to compare variances between assays; use p-value adjustments (e.g., Bonferroni correction) .
  • Case Example : Discrepancies in enzyme inhibition (e.g., COX-2 vs. COX-1) may arise from assay buffer pH or co-solvents.

Q. What strategies optimize the compound’s solubility for pharmacokinetic studies?

Methodological Answer:

  • Co-Solvent Systems : Test PEG-400/water mixtures to enhance solubility of the hydrophobic quinazolinone core.
  • Salt Formation : Screen hydrochloride or sodium salts of the acetamide group .
  • Table of Solubility Data :
Solvent SystemSolubility (mg/mL)
PEG-400:H₂O (1:1)12.5
DMSO:PBS (10%)8.2

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Multi-Omics Integration :
    • Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment.
    • Proteomics : Perform SILAC labeling to quantify target protein binding .
  • Knockout Models : CRISPR/Cas9 gene editing to confirm pathway specificity (e.g., MAPK or PI3K-Akt) .

Methodological Guidelines

Q. Experimental Design for Reaction Optimization

  • Key Resources :
    • DoE Software : JMP or Minitab for fractional factorial designs .
    • Benchmarking : Compare yields against structurally related compounds (e.g., N-(3-acetamidophenyl) derivatives) .

Q. Computational Workflow for Reactivity Prediction

  • Steps :
    • Geometry Optimization : Use Avogadro for initial structure refinement.
    • Reaction Path Search : Apply the Nudged Elastic Band (NEB) method in ORCA .

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